molecular formula C22H27N3O5S2 B2989558 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905677-16-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2989558
CAS No.: 905677-16-9
M. Wt: 477.59
InChI Key: AUGSKELDNCLCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the para position and a 5,7-dimethyl-1,3-benzothiazol-2-yl moiety as the amide nitrogen substituent (). Canonical SMILES and InChI identifiers are provided in , enabling precise structural verification.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-15-13-16(2)20-19(14-15)23-22(31-20)24-21(26)17-5-7-18(8-6-17)32(27,28)25(9-11-29-3)10-12-30-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGSKELDNCLCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H26N4O8S2
  • Molecular Weight : 538.59 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known for its role in blocking the activity of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thus exhibiting antimicrobial properties . Additionally, the benzothiazole moiety is linked to antitumor activity , potentially through interactions with DNA or other cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that various sulfonamide derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro assays have shown that compounds similar to this compound display effective inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has indicated that this compound may possess notable antitumor properties. The following findings summarize its efficacy:

  • Cell Line Studies : The compound was tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 0.85 to 6.75 μM .
  • Mechanistic Insights : The binding affinity to DNA was assessed, revealing that the compound predominantly binds within the minor groove of AT-DNA, which may disrupt replication and transcription processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
AntitumorA5492.12 ± 0.21
AntitumorHCC8275.13 ± 0.97
AntitumorNCI-H3580.85 ± 0.05

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of various benzothiazole derivatives alongside the target compound in both 2D and 3D cell cultures. Results indicated a marked reduction in cell viability in a dose-dependent manner across all tested cell lines .
  • Comparative Analysis : The compound's activity was compared with other sulfonamide derivatives, showcasing superior efficacy in inhibiting tumor growth while maintaining lower toxicity levels towards non-cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide-Benzamide Families

Compound 5f ():

  • Structure : (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide
  • Key Differences :
    • Replaces the bis(2-methoxyethyl)sulfamoyl group with a tetrahydrofuran-3-yl sulfamoyl group.
    • Substitutes the benzothiazol ring with a fluorophenyl group.
  • Properties :
    • Melting point: 236–237°C (higher than typical for benzothiazol derivatives, likely due to stronger hydrogen bonding from the oxotetrahydrofuran group).
    • Optical rotation: [α]D = +10.6°, indicating chiral purity.

Compound LMM5 ():

  • Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • Key Differences :
    • Uses a benzyl(methyl)sulfamoyl group instead of bis(2-methoxyethyl)sulfamoyl.
    • Replaces the benzothiazol moiety with a 1,3,4-oxadiazol ring substituted with a 4-methoxyphenylmethyl group.
  • Implications :
    • The oxadiazol ring may enhance metabolic stability compared to benzothiazol.
    • The 4-methoxyphenyl group could improve membrane permeability.

Compound from :

  • Structure : 4-[bis(prop-2-enyl)sulfamoyl]-N-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
  • Key Differences :
    • Substitutes bis(2-methoxyethyl) with bis(propenyl), introducing unsaturated bonds.
    • Features an ethyl-substituted benzo[e]benzothiazolylidene group instead of 5,7-dimethylbenzothiazol.
  • Implications :
    • Propenyl groups may increase reactivity (e.g., susceptibility to oxidation).
    • The ethyl group on the benzothiazol could alter steric interactions in binding pockets.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 5f () Compound LMM5 ()
Sulfamoyl Substituent Bis(2-methoxyethyl) 2-Oxotetrahydrofuran-3-yl Benzyl(methyl)
Aromatic Ring 5,7-Dimethylbenzothiazol Fluorophenyl 1,3,4-Oxadiazol
Melting Point Not reported 236–237°C Not reported
Optical Activity Not reported [α]D = +10.6° Not reported
Key Functional Groups Methoxyethyl, dimethyl Fluorine, tetrahydrofuran Oxadiazol, methoxyphenyl

Spectroscopic Notes:

  • NMR : The target compound’s benzothiazol protons (e.g., 5,7-dimethyl groups) would resonate upfield (~2.5 ppm for CH3), distinct from the fluorophenyl protons in 5f (δ ~7.0–8.0 ppm) .
  • IR : The bis(2-methoxyethyl)sulfamoyl group would show C-O-C stretches at ~1100 cm⁻¹ and S=O stretches at ~1350 cm⁻¹, differing from the C=S stretches (~1250 cm⁻¹) in triazole derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.